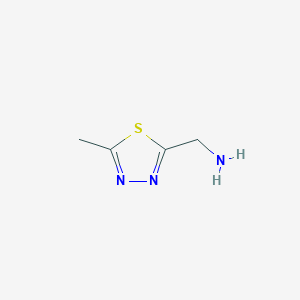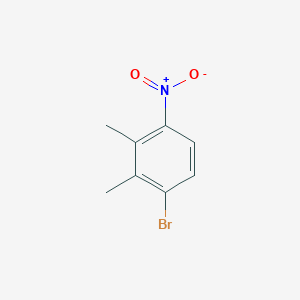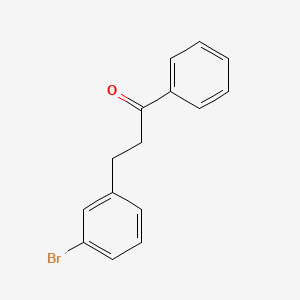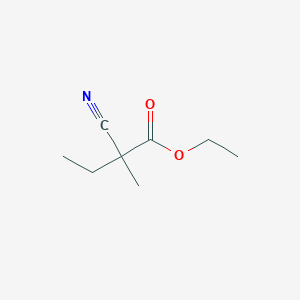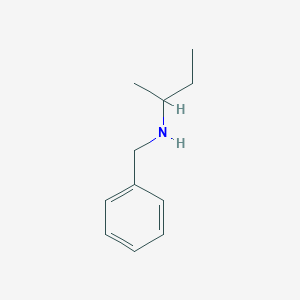
N-Benzyl-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-butanamine is a chemical compound that is part of a broader class of organic compounds known as benzylamines. These compounds are characterized by the presence of an amine group attached to a benzyl group, which is itself a benzene ring bonded to a methylene group. Benzylamines are significant in pharmaceutical chemistry due to their presence in various pharmaceutically active compounds .
Synthesis Analysis
The synthesis of N-Benzyl-2-butanamine and related compounds can be achieved through several methods. One approach involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . Another method includes the direct amination of benzyl alcohols using a homogeneous iron complex, which allows for the coupling of benzyl alcohols with simpler amines through the borrowing hydrogen methodology .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be characterized using various spectroscopic techniques. For instance, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines have been studied using NMR, Mossbauer spectroscopy, and mass spectrometry. These studies can reveal the geometry around the tin atom and confirm the structure of the compounds in both solution and solid states .
Chemical Reactions Analysis
Benzylamines can undergo a variety of chemical reactions. For example, the transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol as the hydrogen source can produce N-benzylidene benzylamine and other secondary imines . Additionally, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine can lead to the formation of phenyllithium, which can be used in further organic and organometallic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their molecular structure. For instance, the presence of a benzyl group can affect the boiling point, solubility, and reactivity of the amine. The synthesis of N-benzyl-tert-butylamine, a related compound, has been optimized to avoid side products like benzyl alcohol and toluene, which can impair the purity of the target product . The physical properties such as boiling points are crucial for the separation and purification of these compounds.
Relevant Case Studies
Case studies involving benzylamines often focus on their pharmacological applications. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been evaluated for their psychoactive effects and potential value in facilitating psychotherapy, suggesting a new pharmacologic class called entactogens . Another study synthesized a library of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating the importance of benzylamines in the development of new antiepileptic drugs .
Safety And Hazards
Propiedades
IUPAC Name |
N-benzylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZQAJYUZEPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-butanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


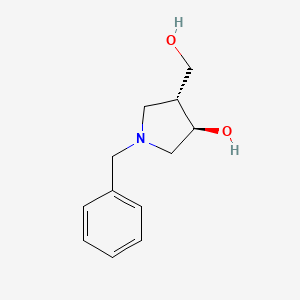
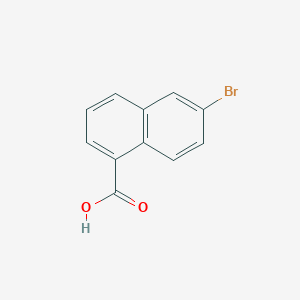
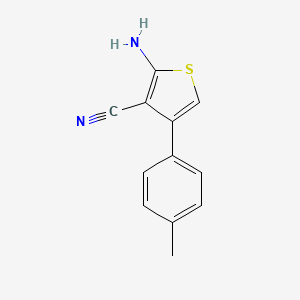
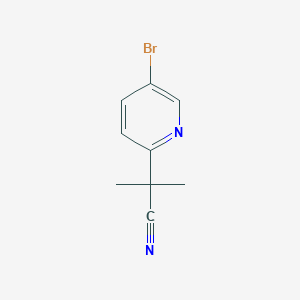
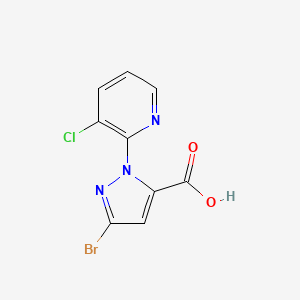
![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)


![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)
